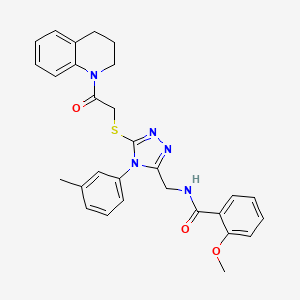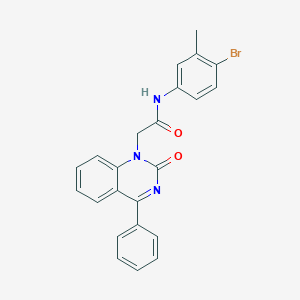![molecular formula C17H11N3O4 B2432794 3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 912623-77-9](/img/structure/B2432794.png)
3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound characterized by its unique tricyclic structure
Mechanism of Action
Target of Action
Similar compounds have been used in the development of organic light-emitting diodes (oleds), suggesting that this compound may interact with electron-transport-type hosts .
Mode of Action
The compound is designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group . This design suggests that the compound may interact with its targets through electron transport, contributing to the development of a high triplet energy host .
Biochemical Pathways
The compound’s role in the development of oleds suggests it may influence electron transport pathways .
Result of Action
Its use in the development of oleds suggests that it may contribute to high external quantum efficiency and low efficiency roll-off in blue phosphorescent oleds .
Action Environment
Given its use in oleds, factors such as temperature, humidity, and light exposure could potentially influence its performance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach includes the reaction of 3-nitrobenzyl chloride with a suitable tricyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzyl position.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Triethylamine, various nucleophiles
Cyclization: Acidic or basic catalysts depending on the desired product
Major Products
The major products formed from these reactions include reduced amines, substituted derivatives, and cyclized compounds with potentially enhanced biological activity.
Scientific Research Applications
3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5-[(3-Methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one: Similar tricyclic structure but with different substituents, leading to distinct chemical properties.
5-(3-Nitrophenyl)oxazole-4-carboxylic acid: Shares the nitrophenyl group but differs in the core structure, resulting in different reactivity and applications.
Uniqueness
3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of a nitrophenyl group and a tricyclic core, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(3-nitrophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4/c21-17-16-15(13-6-1-2-7-14(13)24-16)18-10-19(17)9-11-4-3-5-12(8-11)20(22)23/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJQUFUOQOOKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
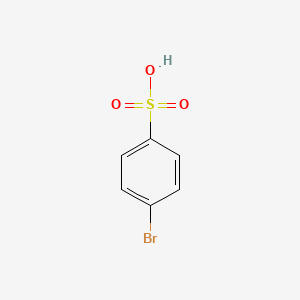

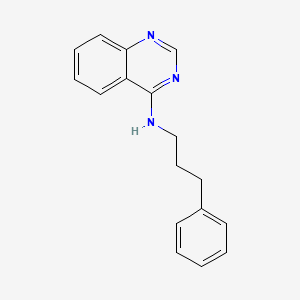
![2-(2H-1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B2432715.png)
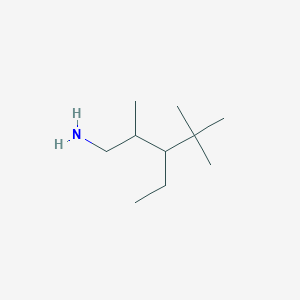


![N1-(4-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2432719.png)
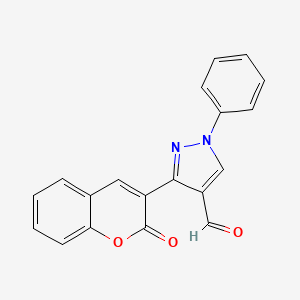
![N-[(2-ethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide](/img/structure/B2432721.png)
![N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2432723.png)
